molecular formula C7H14N4O2 B12852742 4-(2-Aminoacetyl)-piperazine-1-carboxamide

4-(2-Aminoacetyl)-piperazine-1-carboxamide

Cat. No.: B12852742
M. Wt: 186.21 g/mol
InChI Key: GZPWWPYNRWVMGA-UHFFFAOYSA-N
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Description

4-(2-Aminoacetyl)-piperazine-1-carboxamide is a chemical compound that features a piperazine ring substituted with an aminoacetyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoacetyl)-piperazine-1-carboxamide typically involves the reaction of piperazine with an appropriate aminoacetylating agent. One common method is the reaction of piperazine with 2-aminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoacetyl)-piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-(2-Aminoacetyl)-piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Aminoacetyl)-piperazine-1-carboxamide involves its interaction with specific molecular targets. The aminoacetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoacetyl)-piperazine-1-carboxamide is unique due to the presence of both the piperazine ring and the aminoacetyl group, which confer specific chemical and biological properties. The piperazine ring provides rigidity and the potential for multiple interactions with biological targets, while the aminoacetyl group allows for specific modifications and interactions .

Properties

Molecular Formula

C7H14N4O2

Molecular Weight

186.21 g/mol

IUPAC Name

4-(2-aminoacetyl)piperazine-1-carboxamide

InChI

InChI=1S/C7H14N4O2/c8-5-6(12)10-1-3-11(4-2-10)7(9)13/h1-5,8H2,(H2,9,13)

InChI Key

GZPWWPYNRWVMGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CN)C(=O)N

Origin of Product

United States

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